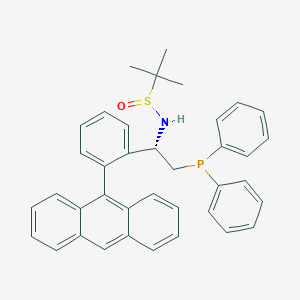
Salvadoraside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvadoraside is a chemical compound belonging to the class of lignan glycosides. It is primarily found in the resin of certain plants, particularly those in the families Pinaceae and Magnoliaceae . This compound is a colorless or pale yellow powder that is almost insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane . It has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salvadoraside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves using solvents like ethanol or dichloromethane to extract the resin from the plant material, followed by purification and crystallization to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying it, and then using solvents to extract the resin. The extract is then purified through techniques such as column chromatography and crystallization to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
Salvadoraside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized lignan derivatives, while reduction can yield reduced lignan glycosides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Salvadoraside exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of Piezo1, a mechanoreceptor involved in sensing mechanical forces and converting them into electrical signals . This activation triggers the Myosin Light Chain Kinase (MYLK) pathway, regulating cell contraction and other cellular processes . The compound’s anti-inflammatory and antioxidant activities are also attributed to its ability to modulate various signaling pathways and reduce oxidative stress .
Comparación Con Compuestos Similares
Salvadoraside is unique compared to other lignan glycosides due to its specific structure and biological activities. Similar compounds include:
Syringin: Another lignan glycoside with antioxidant and anti-inflammatory properties.
Liriodendrin: Known for its antimicrobial and anti-inflammatory effects.
Sitosterol 3-O-β-D-glucopyranoside: Exhibits various bioactive properties, including anti-inflammatory and antioxidant activities.
These compounds share some similarities with this compound but differ in their specific structures and the extent of their biological activities .
Propiedades
Fórmula molecular |
C34H48O18 |
|---|---|
Peso molecular |
744.7 g/mol |
Nombre IUPAC |
2-[4-[[5-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H48O18/c1-44-18-6-14(7-19(45-2)31(18)51-33-28(42)26(40)24(38)22(11-36)49-33)5-16-13-48-30(17(16)10-35)15-8-20(46-3)32(21(9-15)47-4)52-34-29(43)27(41)25(39)23(12-37)50-34/h6-9,16-17,22-30,33-43H,5,10-13H2,1-4H3 |
Clave InChI |
JJHDIHQKWJEDDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)






![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)



![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
